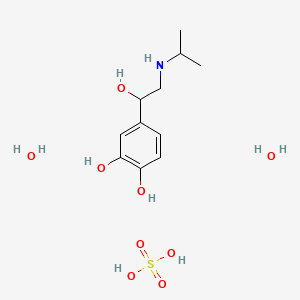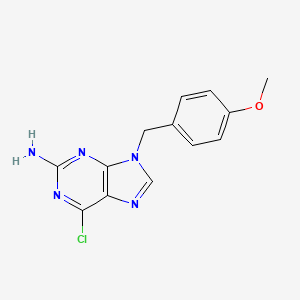![molecular formula C15H21NO7 B8103194 benzyl N-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate](/img/structure/B8103194.png)
benzyl N-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate is an intricate organic compound with potential applications in various scientific fields. Its molecular structure includes a benzyl group, a methoxyoxane ring, and a carbamate moiety, making it a unique molecule of interest in organic chemistry and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate typically involves the following steps:
Formation of the Methoxyoxane Ring: : The starting materials undergo cyclization to form the oxane ring. This process often requires catalysts and specific reaction conditions, such as acidic or basic environments.
Functional Group Introduction: : Hydroxy and methoxy groups are introduced through selective reactions like hydroxylation and methoxylation, using reagents like hydrogen peroxide and methanol.
Benzylation and Carbamation: : The benzyl group is introduced using benzyl chloride under suitable conditions. The carbamate moiety is formed through a reaction with an appropriate isocyanate or carbamoyl chloride.
Industrial Production Methods: Industrial production of this compound would involve scaling up the synthetic routes with considerations for efficiency, cost, and safety. Techniques such as continuous flow chemistry and automated synthesis platforms could be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes: Benzyl N-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: : Conversion of hydroxy groups to carbonyl or carboxyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction of carbamate to amine using reducing agents like lithium aluminum hydride.
Substitution: : Nucleophilic substitution at the benzyl group using nucleophiles like thiols or amines.
Oxidizing Agents: : Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Acidic or basic catalysts for cyclization and functional group modifications.
Oxidation: : Formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction: : Formation of primary amines.
Substitution: : Derivatives with altered benzyl groups, such as benzylthiols or benzylamines.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Chemistry: : Used as an intermediate in the synthesis of complex molecules.
Catalysis: : Can act as a ligand in catalyzed reactions.
Enzyme Inhibition: : Potential inhibitor for enzymes due to its carbamate group.
Molecular Probes: : Used in studying molecular interactions and pathways.
Drug Development: : Potential precursor for pharmaceutical compounds.
Therapeutic Agents: : Possible use in developing drugs targeting specific biological pathways.
Polymer Science: : Utilized in creating functional polymers.
Materials Science: : Component in the synthesis of advanced materials with specific properties.
Mecanismo De Acción
Molecular Targets and Pathways: The compound exerts its effects through:
Binding to Enzymes: : The carbamate group can form stable complexes with enzyme active sites, inhibiting their function.
Cellular Pathways: : Modulation of biochemical pathways involving hydroxylation and oxidation reactions.
Comparación Con Compuestos Similares
Similar Compounds:
Benzyl N-methylcarbamate: : Similar structure but with a methyl group instead of a methoxyoxane ring.
Phenyl N-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate: : Phenyl group instead of benzyl group.
Uniqueness: Benzyl N-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate is unique due to its:
Structural Complexity: : Combination of benzyl, methoxyoxane, and carbamate groups.
Functional Diversity: : Various reactive sites allowing for diverse chemical modifications and interactions.
This compound's intricate structure and multifaceted properties make it a valuable molecule in scientific research and industrial applications, bridging chemistry, biology, medicine, and technology.
Propiedades
IUPAC Name |
benzyl N-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO7/c1-21-14-11(13(19)12(18)10(7-17)23-14)16-15(20)22-8-9-5-3-2-4-6-9/h2-6,10-14,17-19H,7-8H2,1H3,(H,16,20)/t10-,11-,12-,13-,14?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCBPGJIPRBQAE-GNMOMJPPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[4,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B8103129.png)
![[Leu5]-Enkephalin TFA(58822-25-6(free bas))](/img/structure/B8103135.png)


![[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]azanium;chloride](/img/structure/B8103162.png)
![6-chloro-3-(2-chloro-2,2-difluoroacetyl)-4H-imidazo[1,2-a]pyridin-4-ium 2-chloro-2,2-difluoroacetate](/img/structure/B8103166.png)
![6-Methyl-2-[3-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B8103171.png)
![4-amino-1-[(2S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B8103174.png)

![tert-butyl N-[5-(2-chloroacetamido)pentyl]carbamate](/img/structure/B8103184.png)
![8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B8103191.png)


